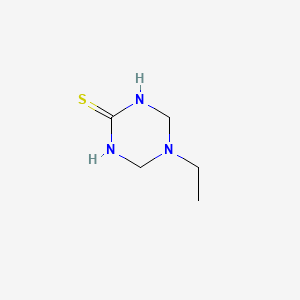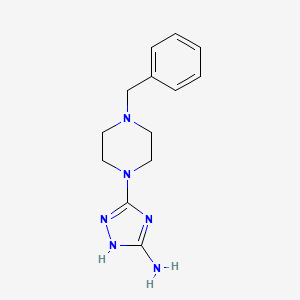
5-Ethyl-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1,3,5-triazinane-2-thione (ETT) is an organosulfur compound with a wide range of synthetic and biological applications. It is a colorless solid that is soluble in water, alcohol, and other organic solvents. ETT is a versatile compound that can be used in a variety of synthetic processes, and it has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies and Molecular Interactions
A study by Sa̧czewski, Gdaniec, and Mazalon (2016) examined 2-(2,4,6-Trioxo-[1,3,5]triazinan-1-yl)ethylammonium halides, closely related to 5-Ethyl-1,3,5-triazinane-2-thione, highlighting the formation of chain structures through polymeric (anion-π)n interactions in crystals. This research provides insight into the molecular interactions and crystallographic properties of related triazinane compounds (Sa̧czewski, Gdaniec, & Mazalon, 2016).
Synthesis and Chemical Reactions
Khairullina et al. (2013) developed efficient procedures for synthesizing 5-alkyl-1,3,5-triazinan-2-ones and 5-alkyl-1,3,5-triazinane-2-thiones, demonstrating the versatility of these compounds in chemical synthesis (Khairullina, Geniyatova, Ibragimov, & Dzhemilev, 2013). Additionally, Zhang, Wang, and Zhang (2012) prepared a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones, providing a simple and efficient route for synthesizing these compounds (Zhang, Wang, & Zhang, 2012).
Hydrogen Bonding and Structural Analysis
In a study by Zhang, Xian, Li, and Zhang (2008), hydrogen-bonded chains and sheets in derivatives of 1,3,5-triazinane-2-thione were analyzed, providing valuable information on the hydrogen bonding and molecular structure of these compounds (Zhang, Xian, Li, & Zhang, 2008).
Luminescent and Nonlinear Optical Properties
Nadeem et al. (2017) studied the luminescent and nonlinear optical properties of a related compound, providing insights into the potential applications of this compound in photophysical and optoelectronic fields (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).
Aminomethylation and Cycloaddition Reactions
Chen, Liang, and Xiao (2020) reviewed the applications of 1,3,5-triazinanes in aminomethylation and cycloaddition reactions, which could be relevant for the synthesis and applications of this compound (Chen, Liang, & Xiao, 2020).
Wirkmechanismus
While the specific mechanism of action for 5-Ethyl-1,3,5-triazinane-2-thione is not mentioned in the search results, it’s worth noting that 1,3,5-triazine derivatives have been investigated as biologically active small molecules. These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .
Biochemische Analyse
Biochemical Properties
5-Ethyl-1,3,5-triazinane-2-thione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, forming stable complexes that can inhibit enzyme activity. This interaction is crucial in regulating biochemical pathways where thiol groups play a pivotal role. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit certain signaling pathways, leading to altered gene expression profiles. This can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical processes .
Eigenschaften
IUPAC Name |
5-ethyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c1-2-8-3-6-5(9)7-4-8/h2-4H2,1H3,(H2,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHMBJHMQYKQQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=S)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353070 |
Source


|
| Record name | 5-ethyl-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21306-29-6 |
Source


|
| Record name | 5-ethyl-1,3,5-triazinane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)







